2-Acetamidoacetamide
Overview
Description
Synthesis Analysis
The synthesis of 2-acetamidoacetamide and related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound related to 2-acetamidoacetamide, was synthesized through a series of steps starting from N-methylaniline, demonstrating the complexity and efficiency of modern organic synthesis techniques (Zhong-cheng & Shu, 2002). Another approach involves the functionalization of amino acids to introduce various substituents, showcasing the versatility of 2-acetamidoacetamide synthesis (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure of acetamide, a closely related compound, has been extensively studied through techniques such as electron diffraction and X-ray diffraction, providing insights into the structural dynamics of these molecules. The bond lengths and angles in acetamide have been determined, illustrating the differences in molecular geometry between the gaseous and crystalline states, influenced by factors such as hydrogen bonding (Kimura & Aoki, 1953).
Chemical Reactions and Properties
Chemical reactions involving 2-acetamidoacetamide derivatives exhibit a wide range of transformations, including acetylation, reduction, and oxidation processes. For example, the chemoselective acetylation of 2-aminophenol using immobilized lipase demonstrates the potential for selective modification of the amine group, a reaction relevant to the functionalization of 2-acetamidoacetamide (Magadum & Yadav, 2018).
Physical Properties Analysis
The study of physical properties, including solubility, melting point, and crystal structure, is crucial for understanding the behavior of 2-acetamidoacetamide in various environments. For instance, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide reveals detailed information about the arrangement of molecules and the role of hydrogen bonding in stabilizing the structure (Camerman et al., 2005).
Chemical Properties Analysis
The chemical properties of 2-acetamidoacetamide, including reactivity, stability, and interaction with other molecules, are fundamental aspects of its chemistry. Studies on electron attachment to acetamide derivatives highlight the complex reaction pathways that can occur, shedding light on the reactivity and potential chemical transformations of 2-acetamidoacetamide (Koenig-Lehmann et al., 2008).
Scientific Research Applications
1. Angiotensin-Converting Enzyme Inhibitors and Angioedema
2-Acetamidoacetamide is structurally related to compounds like angiotensin-converting enzyme inhibitors (ACE-I). Research on ACE-I has shown their association with angioedema, a condition marked by deep skin swelling. The pathophysiology involves inhibition of bradykinin and substance P degradation, leading to vasodilation and plasma extravasation. In cases of ACE-I-induced angioedema, antihistamines, steroids, and epinephrine are used for treatment, and tracheal intubation is employed in cases of airway compromise (Kostis et al., 2018).
2. Inhibition of SARS-CoV-2 Infections in Engineered Human Tissues
Studies on angiotensin-converting enzyme 2 (ACE2), which is structurally related to 2-Acetamidoacetamide, have demonstrated its role as a receptor for SARS-CoV-2, the virus causing COVID-19. Research indicates that human recombinant soluble ACE2 (hrsACE2) can significantly block early stages of SARS-CoV-2 infections. This discovery is pivotal in understanding viral infections and developing potential treatments (Monteil et al., 2020).
3. Neurotoxic Effects of Acetamiprid
Acetamiprid, a compound structurally similar to 2-Acetamidoacetamide, has been studied for its neurotoxic effects. It is found that exposure to Acetamiprid impairs memory consolidation through the reduction of glutamate and the expression of NMDA receptor subunits in the hippocampus. This study is significant in understanding the impacts of similar compounds on the nervous system (Shamsi et al., 2021).
4. Use of Acetamide-Based Compounds and Acute Hepatic Inflammation
Research has indicated that exposure to acetamide-based compounds, related to 2-Acetamidoacetamide, can be a risk factor for acute hepatic inflammation. The study focused on the mechanisms involved in acute hepatic inflammation induced by these compounds, highlighting their potential risks (Hsu et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-acetamidoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)6-2-4(5)8/h2H2,1H3,(H2,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQELDIQOHGAHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031047 | |
Record name | 2-Acetamidoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidoacetamide | |
CAS RN |
2620-63-5 | |
Record name | N-Acetylglycinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2620-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylglycinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2620-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetamidoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamidoacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETAMIDOACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97SV9AFW2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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